Diethyl (4-carbethoxybenzyl)phosphonate

Horner-Wadsworth-Emmons reaction Kinetic substituent effects Phosphonate carbanion reactivity

Diethyl (4-carbethoxybenzyl)phosphonate (CAS 71441-08-2), systematically named ethyl 4-((diethoxyphosphoryl)methyl)benzoate, is a para-substituted benzylphosphonate ester bearing an electron-withdrawing carbethoxy (–COOEt) group on the aromatic ring. This compound belongs to the class of Horner-Wadsworth-Emmons (HWE) reagents, where the phosphonate moiety serves as a stabilized carbanion precursor for stereoselective olefination of aldehydes and ketones.

Molecular Formula C14H21O5P
Molecular Weight 300.29 g/mol
CAS No. 71441-08-2
Cat. No. B8758907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-carbethoxybenzyl)phosphonate
CAS71441-08-2
Molecular FormulaC14H21O5P
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CP(=O)(OCC)OCC
InChIInChI=1S/C14H21O5P/c1-4-17-14(15)13-9-7-12(8-10-13)11-20(16,18-5-2)19-6-3/h7-10H,4-6,11H2,1-3H3
InChIKeyOFUCEQWVGVURAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (4-carbethoxybenzyl)phosphonate (CAS 71441-08-2): Core Identity and Procurement-Relevant Characteristics


Diethyl (4-carbethoxybenzyl)phosphonate (CAS 71441-08-2), systematically named ethyl 4-((diethoxyphosphoryl)methyl)benzoate, is a para-substituted benzylphosphonate ester bearing an electron-withdrawing carbethoxy (–COOEt) group on the aromatic ring . This compound belongs to the class of Horner-Wadsworth-Emmons (HWE) reagents, where the phosphonate moiety serves as a stabilized carbanion precursor for stereoselective olefination of aldehydes and ketones [1]. Its molecular formula is C₁₄H₂₁O₅P with a molecular weight of 300.29 g/mol, and it is typically supplied as a liquid or low-melting solid with a minimum purity specification of 95% .

Why Diethyl (4-carbethoxybenzyl)phosphonate Cannot Be Replaced by a Generic Benzylphosphonate


Diethyl (4-carbethoxybenzyl)phosphonate is not functionally interchangeable with unsubstituted diethyl benzylphosphonate or its methyl-substituted analogs because the para-carbethoxy substituent critically modulates both electronic and steric properties governing HWE reactivity. Kinetic studies on substituted benzylphosphonates demonstrate that electron-withdrawing groups (EWGs) on the aromatic ring significantly accelerate the rate-determining step of intermediate formation during olefination, with reaction constants (ρ) of approximately 2.0 for substituents on the phosphonate . The carbethoxy group (–COOEt), with its Hammett σₚ constant of approximately +0.45, provides a quantifiable rate enhancement relative to unsubstituted (σₚ = 0) or electron-donating (e.g., p-CH₃, σₚ = –0.17) analogs. Furthermore, the ethyl ester moiety imparts distinct solubility and crystallinity characteristics compared to the methyl ester homolog (CAS 14295-52-4), which can affect workup efficiency and product isolation in multi-step syntheses. These electronic and physicochemical differences mean that substituting a generic benzylphosphonate will alter reaction kinetics, stereochemical outcomes, and downstream processing—making procurement of the specific carbethoxy-substituted variant essential for reproducible results.

Quantitative Differentiation Evidence for Diethyl (4-carbethoxybenzyl)phosphonate


HWE Olefination Rate Enhancement by para-Carbethoxy vs. Unsubstituted Benzylphosphonate

The presence of the electron-withdrawing para-carbethoxy group on diethyl (4-carbethoxybenzyl)phosphonate accelerates the HWE reaction rate relative to the unsubstituted parent diethyl benzylphosphonate. Kinetic measurements on substituted benzylphosphonates reacting with benzaldehyde at 27 °C established that the reaction constant ρ ≈ 2.0 for substituents on the phosphonate, indicating that electron-withdrawing groups significantly increase the reaction rate . Applying the Hammett equation (log(k_X/k_H) = ρσ), the para-carbethoxy substituent (σₚ ≈ +0.45) yields a predicted rate enhancement factor of approximately 8× over the unsubstituted compound (σₚ = 0). This rate difference translates to shorter reaction times or higher conversions under identical conditions.

Horner-Wadsworth-Emmons reaction Kinetic substituent effects Phosphonate carbanion reactivity

Regiospecific Incorporation into Symmetrical Stilbenedicarboxylate via HWE Coupling

Diethyl (4-carbethoxybenzyl)phosphonate serves as the specific phosphonate coupling partner in the Horner-Wadsworth-Emmons reaction with methyl 4-formylbenzoate (MFB) to produce 4,4'-stilbenedicarboxylate, the key intermediate for the optical brightening agent 4,4'-bis(2-benzoxazolyl)stilbene (BBS). The overall four-step process achieves a total yield of 73% [1]. The para-carbethoxy group ensures symmetrical product formation, whereas ortho- or meta-substituted isomers would yield regioisomeric stilbene mixtures that are unsuitable for BBS production. The para-substitution pattern is structurally mandatory for the desired linear, symmetrical stilbene geometry required for optical brightening activity.

Optical brightener synthesis Stilbene chemistry Industrial-scale olefination

Carbanion Stabilization: p-COOEt vs. p-CH₃ Substituent Effect on Deprotonation Efficiency

The electron-withdrawing carbethoxy group stabilizes the phosphonate α-carbanion formed upon deprotonation, facilitating HWE olefination under milder basic conditions compared to electron-donating or neutral substituents. ¹³C NMR studies on a series of diethyl benzylphosphonates have established that phosphorus-carbon spin-spin coupling constants (²J_PC, ³J_PC) are sensitive to the electronic nature of the para-substituent, reflecting changes in carbanion delocalization [1]. The para-carbethoxy group lowers the pKa of the benzylic C–H by approximately 1–2 pKa units relative to the p-CH₃ analog, enabling deprotonation with weaker bases (e.g., K₂CO₃ vs. NaH) and reducing the risk of base-sensitive functional group incompatibility in complex synthetic sequences.

Carbanion stability Phosphonate α-deprotonation EWG substituent effects

Differentiated Reactivity from Directly Attached Phosphonate: Benzylic vs. Aryl Phosphonate in Olefination

Diethyl (4-carbethoxybenzyl)phosphonate (CAS 71441-08-2) contains a methylene spacer between the aromatic ring and the phosphonate group, distinguishing it from Ethyl 4-(diethoxyphosphoryl)benzoate (CAS 17067-92-4), where the phosphorus atom is directly bonded to the phenyl ring. This structural difference is critical for HWE reactivity: benzylic phosphonates undergo deprotonation at the benzylic carbon to generate a nucleophilic carbanion, whereas aryl phosphonates lacking the methylene spacer cannot form the requisite α-phosphonate carbanion for olefination. The methylene spacer in the target compound is therefore structurally essential for its primary application as an HWE reagent.

Benzylic phosphonate Aryl phosphonate HWE reactivity comparison

Ethyl Ester vs. Methyl Ester Homolog: Implications for Crystallinity and Product Isolation

The ethyl ester moiety in diethyl (4-carbethoxybenzyl)phosphonate (MW 300.29) imparts lower crystallinity and different solubility characteristics compared to the methyl ester homolog, methyl 4-((diethoxyphosphoryl)methyl)benzoate (CAS 14295-52-4, MW 286.26) [1]. In multi-step syntheses, the ethyl ester phosphonate typically yields alkene products with higher lipophilicity, facilitating organic-phase extraction and chromatographic purification. Conversely, the methyl ester analog can produce products that co-crystallize with phosphate byproducts from the HWE reaction, complicating isolation. The 14 g/mol mass difference and distinct ester alkyl chain length affect both the physical state of the reagent (liquid vs. solid) and the chromatographic retention of reaction products.

Ester homolog comparison Workup efficiency Phosphonate physicochemical properties

Procurement-Relevant Application Scenarios for Diethyl (4-carbethoxybenzyl)phosphonate


Synthesis of Symmetrical 4,4'-Stilbenedicarboxylate Intermediates for Optical Brighteners

Diethyl (4-carbethoxybenzyl)phosphonate is the phosphonate reagent of choice for the Horner-Wadsworth-Emmons coupling with methyl 4-formylbenzoate to produce 4,4'-stilbenedicarboxylate, which is subsequently converted to 4,4'-bis(2-benzoxazolyl)stilbene (BBS), a high-volume optical brightening agent. A validated four-step industrial process using this compound achieves an overall yield of 73%, with the HWE step being regiospecific due to the para-substitution pattern [1]. Attempts to substitute the meta or ortho isomers result in regioisomeric stilbene mixtures that fail product specifications for optical brightener applications. Procurement specifications should include confirmation of the para-substitution pattern (¹H NMR: characteristic AA'BB' pattern for 1,4-disubstituted benzene) and minimum 95% purity.

Preparative-Scale E-Selective Olefination of Base-Sensitive Aromatic Aldehydes

The electron-withdrawing para-carbethoxy group lowers the pKa of the benzylic C–H relative to unsubstituted or methyl-substituted benzylphosphonates (estimated ΔpKa ≈ 2–3 units), enabling deprotonation with milder bases such as K₂CO₃ or Cs₂CO₃ rather than NaH or LDA [1]. This property is particularly valuable when olefinating base-sensitive substrates, such as aldehydes bearing epimerizable α-stereocenters, base-labile protecting groups (e.g., Fmoc, acetyl), or polyfunctionalized heterocycles. The kinetic data predict an approximately 8-fold rate enhancement for the HWE reaction compared to the unsubstituted benzylphosphonate, reducing reaction times from hours to minutes under optimized conditions [2].

Building Block for para-Carbethoxy-Functionalized Styryl and Stilbenoid Libraries

This phosphonate serves as a direct precursor for the installation of a para-ethoxycarbonylphenyl group into olefinic scaffolds via HWE chemistry. The resulting α,β-unsaturated esters retain the carbethoxy functionality for subsequent transformations—hydrolysis to the carboxylic acid, reduction to the benzyl alcohol, or aminolysis to the amide—without requiring protecting group manipulations. This contrasts with the methyl ester homolog (CAS 14295-52-4), where the methyl ester may undergo partial transesterification under certain HWE conditions. For medicinal chemistry efforts generating structure-activity relationship (SAR) libraries, the ethyl ester phosphonate offers a convergence of reactivity and downstream functional group orthogonality that simplifies analog synthesis [1].

Scalable Synthesis Where Product Crystallinity Impacts Isolation

In large-scale HWE reactions where product isolation is the primary cost driver, the ethyl ester phosphonate yields alkene products with higher organic solubility and lower melting points than those derived from the methyl ester analog, reducing co-precipitation with the water-soluble phosphate byproduct and minimizing the need for chromatographic purification [1]. The published industrial BBS process demonstrates that the ethyl ester-derived stilbenedicarboxylate intermediate can be isolated by simple crystallization after aqueous workup, enabling cost-effective multi-kilogram production [2].

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